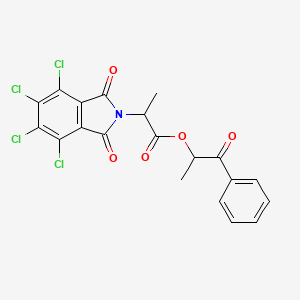![molecular formula C16H14Cl2N2O2 B12471043 2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(4-propanamidophenyl)benzamide is a chemical compound belonging to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-propanamidophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-propanamidophenylamine. The reaction is carried out in the presence of a base, such as pyridine, in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-(4-propanamidophenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group, such as amines.
Hydrolysis: Corresponding carboxylic acids and amines.
科学的研究の応用
2,5-Dichloro-N-(4-propanamidophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the production of agrochemicals and pharmaceuticals.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2,5-dichloro-N-(4-propanamidophenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(4-isopropylphenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-Dichloro-N-(4-propanamidophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the propanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C16H14Cl2N2O2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-11-4-6-12(7-5-11)20-16(22)13-9-10(17)3-8-14(13)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
XMGZONDKIJGESA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)
![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
